Fmoc-L-4-Pyridylalanine
Overview
Description
Fmoc-L-4-Pyridylalanine is a derivative of the amino acid alanine, where the hydrogen atom on the alpha carbon is replaced by a 4-pyridyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
Fmoc-L-4-Pyridylalanine, also known as FMOC-4-PAL-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in FMOC-4-PAL-OH acts as a protecting group for the amino groups of amino acids during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of FMOC-4-PAL-OH in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
Its stability under certain conditions, such as its resistance to trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, is crucial for its role in peptide synthesis .
Result of Action
The use of FMOC-4-PAL-OH in peptide synthesis results in the formation of peptides with protected amino groups. This protection allows for the controlled formation of peptide bonds, enabling the synthesis of complex peptides .
Action Environment
The action of FMOC-4-PAL-OH is influenced by environmental factors such as the presence of a base for the removal of the Fmoc group . Additionally, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It is also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .
Biochemical Analysis
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is lacking
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-4-Pyridylalanine typically involves the protection of the amino group of L-4-Pyridylalanine with the Fmoc group. This can be achieved by reacting L-4-Pyridylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc group is used as a temporary protecting group for the amino terminus .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-4-Pyridylalanine undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The pyridyl group can be reduced to a piperidine derivative.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridyl N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
Fmoc-L-4-Pyridylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology: Incorporated into peptides to study protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications
Comparison with Similar Compounds
- Fmoc-L-2-Pyridylalanine
- Fmoc-L-3-Pyridylalanine
- Fmoc-D-4-Pyridylalanine
Comparison: Fmoc-L-4-Pyridylalanine is unique due to the position of the pyridyl group on the fourth carbon of the alanine side chain. This positioning can influence the compound’s reactivity and interactions compared to its 2- and 3-pyridyl counterparts. The 4-pyridyl group provides distinct steric and electronic properties, making Fmoc-L-4-P
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSXJVRZMQUKA-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359652 | |
Record name | Fmoc-L-4-Pyridylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169555-95-7 | |
Record name | Fmoc-L-4-Pyridylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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